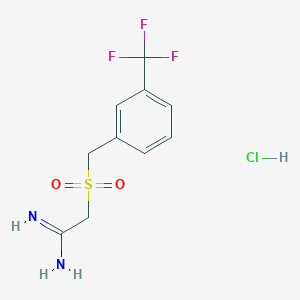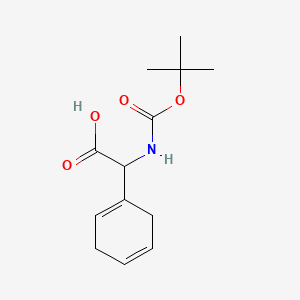![molecular formula C17H27BN2O5S B13721614 3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)
3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzamide core, substituted with an ethanesulfonylamino group and a dioxaborolan moiety, which imparts distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate aniline derivative with an acyl chloride.
Introduction of the Ethanesulfonylamino Group: The ethanesulfonylamino group is introduced via sulfonylation, where ethanesulfonyl chloride reacts with the amine group on the benzamide.
Attachment of the Dioxaborolan Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The dioxaborolan moiety can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while Suzuki-Miyaura coupling can produce biaryl compounds.
科学的研究の応用
3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolan moiety can act as a boron source in catalytic cycles, while the ethanesulfonylamino group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Shares the dioxaborolan moiety but lacks the ethanesulfonylamino group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with the dioxaborolan structure, used in various borylation reactions.
Uniqueness
The uniqueness of 3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide lies in its combined functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields.
特性
分子式 |
C17H27BN2O5S |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
3-(ethylsulfonylamino)-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H27BN2O5S/c1-8-26(22,23)19-14-10-12(15(21)20(6)7)9-13(11-14)18-24-16(2,3)17(4,5)25-18/h9-11,19H,8H2,1-7H3 |
InChIキー |
JOLYBBWRJQLCNW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NS(=O)(=O)CC)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



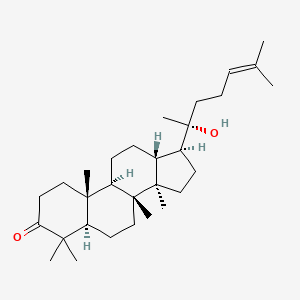
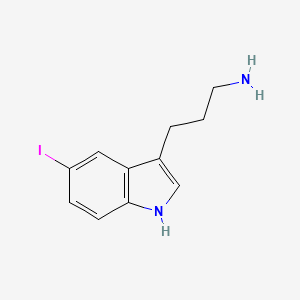
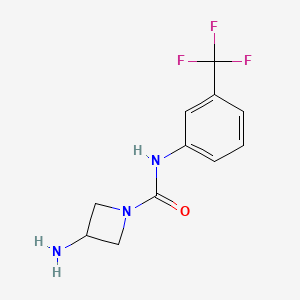
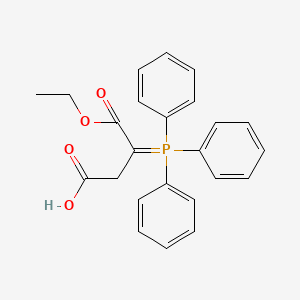
![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)
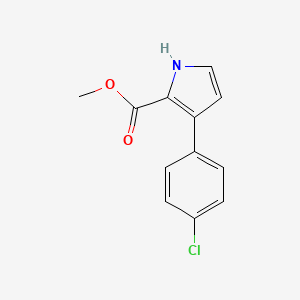
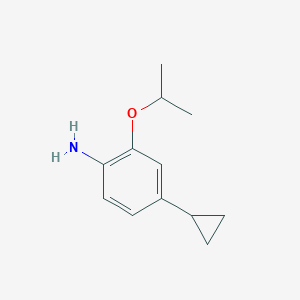

![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)
![Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone](/img/structure/B13721596.png)
